molecular formula C14H16F3NO B6311081 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene CAS No. 2088951-25-9

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene

Cat. No.: B6311081
CAS No.: 2088951-25-9
M. Wt: 271.28 g/mol
InChI Key: QEPNFKXTLPHXPP-TWGQIWQCSA-N
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Description

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene is an organic compound characterized by the presence of an acetylamino group, a trifluoromethyl group, and a pentenyl chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The pentenyl chain provides additional flexibility and reactivity, allowing the compound to interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylamino-substituted benzene derivatives and trifluoromethyl-substituted organic molecules. Examples include N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide and other amide compounds isolated from natural sources .

Uniqueness

4-(Acetylamino)-4-trifluoromethyl-1-pentenyl-benzene is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure

Properties

IUPAC Name

N-[(Z)-1,1,1-trifluoro-2-methyl-5-phenylpent-4-en-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c1-11(19)18-13(2,14(15,16)17)10-6-9-12-7-4-3-5-8-12/h3-9H,10H2,1-2H3,(H,18,19)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPNFKXTLPHXPP-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC=CC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(C)(C/C=C\C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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